

Head-to-head comparison of different Feglymycin synthesis strategies

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Compound of Interest

Compound Name: Feglymycin

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A Head-to-Head Comparison of Feglymycin Synthesis Strategies

Feglymycin, a potent antiviral and antimicrobial peptide, presents a significant synthetic challenge due to its complex structure, which includes multiple non-proteinogenic aryl glycine residues prone to racemization.[1] This guide provides a comparative overview of the primary strategies developed for the total synthesis of **Feglymycin**, offering insights into their respective advantages and limitations. The strategies covered include the initial convergent synthesis, a linear/convergent hybrid approach utilizing micro-flow technology, and a more recent method employing Umpolung Amide Synthesis (UmAS). Additionally, the natural biosynthetic pathway is briefly discussed.

Chemical Synthesis Approaches: A Summary

Three main chemical synthesis strategies have been reported for **Feglymycin**, each addressing the critical issue of epimerization of the sensitive aryl glycine units differently.

- Süssmuth's Convergent Synthesis (2009): The first total synthesis of **Feglymycin** was achieved through a highly convergent approach.[2][3] This strategy involves the synthesis of several peptide fragments which are then coupled together.[4] To suppress racemization during the coupling of the 3,5-dihydroxyphenylglycine (Dpg) moieties, the coupling agent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was used under weakly basic conditions.[1][2]

- Fuse's Linear/Convergent Hybrid Synthesis with Micro-Flow Technology (2016): This approach combines linear and convergent strategies.^{[1][5]} A key innovation of this method is the use of a micro-flow reactor for the critical amide bond formations.^[1] This technique allows for precise control over reaction conditions, which significantly suppresses racemization and enables a more linear synthesis of certain fragments, a strategy previously considered difficult for **Feglymycin**.^{[1][5]} The use of a linear approach is particularly advantageous for the synthesis of analogues for structure-activity relationship studies.
- Umpolung Amide Synthesis (UmAS) (2025): The most recent strategy employs Umpolung Amide Synthesis (UmAS) for the formation of half of the amide bonds in **Feglymycin**.^{[6][7]} This method represents a significant departure from traditional coupling reagents, instead utilizing a potassium iodide/urea-hydrogen peroxide (KI/UHP) system.^{[6][7]} This "green chemistry" approach reduces the reliance on hazardous coupling agents.^[6] Furthermore, this synthesis was accomplished in 14 steps in the longest linear sequence.^[6] A notable advantage of this strategy is the significant reduction in the amount of coupling reagents required per mole of **Feglymycin** produced.^[6]

Quantitative Comparison of Synthesis Strategies

The following table summarizes the key quantitative metrics for the different chemical synthesis strategies for **Feglymycin**.

Metric	Süssmuth's Convergent Synthesis	Fuse's Linear/Convergent Hybrid	Umpolung Amide Synthesis (UmAS)
Longest Linear Sequence	Not explicitly stated	Not explicitly stated	14 steps
Key Coupling Reagents	DEPBT	Triphosgene (in micro-flow)	KI / UHP
Reagent Consumption	169 mmol DEPBT / mmol Feglymycin	751 mmol triphosgene / mmol Feglymycin	50% reduction in DEPBT/EDC compared to Süssmuth's synthesis
Overall Yield	Not explicitly stated	Not explicitly stated	Not explicitly stated

Experimental Protocols

Süssmuth's Convergent Synthesis: Key Coupling Step

The key to this strategy is the coupling of peptide fragments containing the racemization-prone D-Dpg residues. This was achieved using the coupling agent DEPBT, which was found to be uniquely effective at suppressing epimerization during aryl glycinamide formation.^[6] The synthesis was conducted under weakly basic conditions to further minimize racemization.^[2]

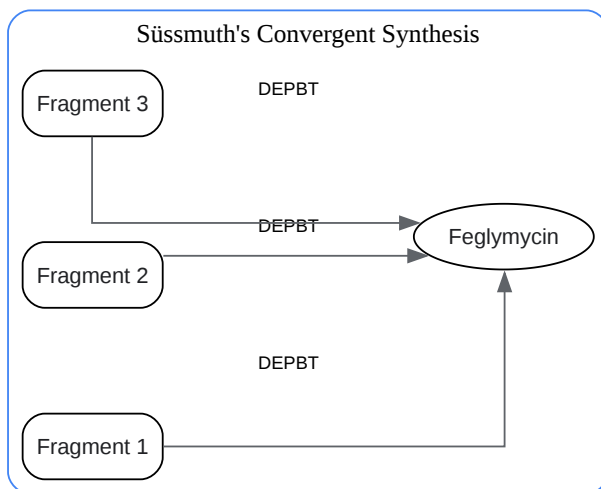
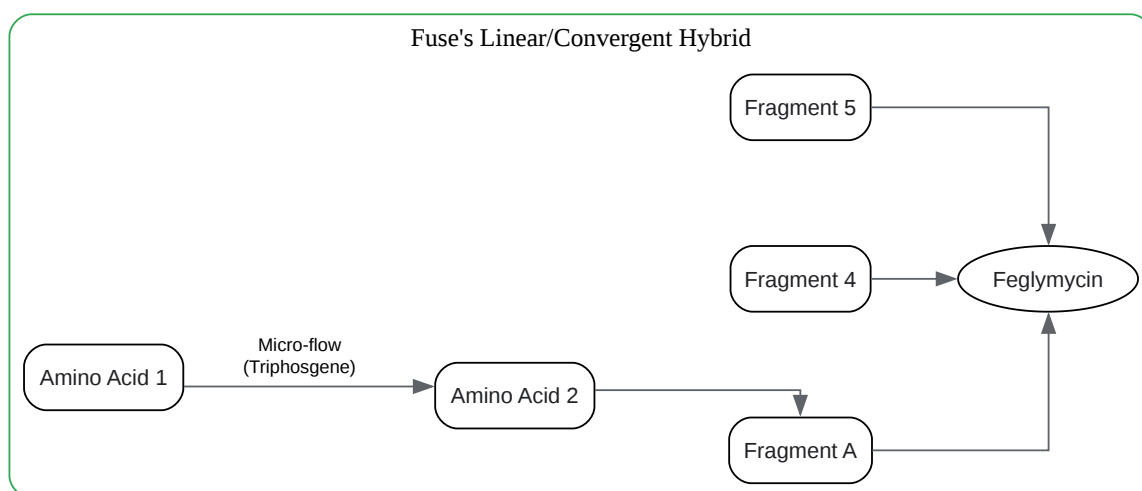
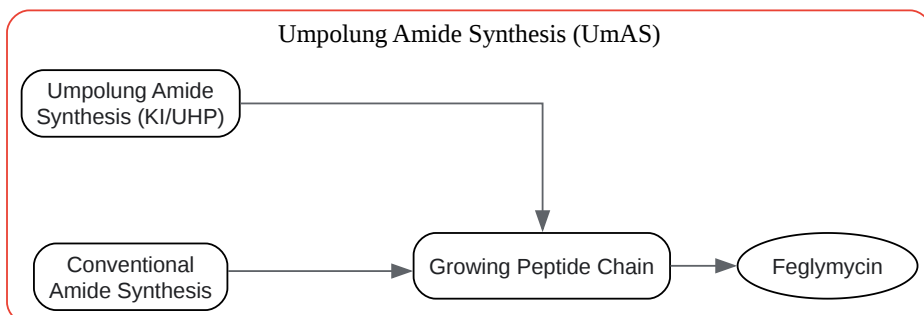
Fuse's Linear/Convergent Hybrid Synthesis: Micro-Flow Amide Bond Formation

In this approach, the amide bond formation involving the highly racemizable D-Dpgs was carried out in a micro-flow reactor.^[1] The use of triphosgene as a coupling reagent in the micro-flow system allowed for efficient peptide chain elongation with minimal racemization.^[1] For example, the coupling of a sterically hindered carboxylate and a tetrapeptide to form a pentapeptide was achieved in a 51% yield over two steps.^[1] The subsequent coupling of a highly racemizable D-Dpg derivative to this pentapeptide afforded the desired hexapeptide in a 70% yield over two steps with no epimerization detected.^[1]

Umpolung Amide Synthesis (UmAS)

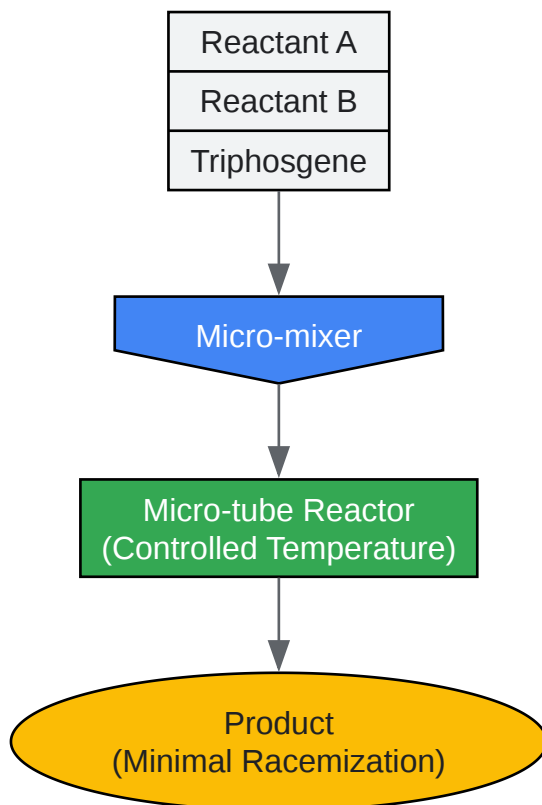
This strategy replaces traditional amide bond formation with UmAS for half of the peptide couplings.^[6] This method involves the use of α -bromo nitroalkanes as precursors to the aryl glycine residues.^[6] These are then coupled with amines under UmAS conditions, which mechanistically eliminates the possibility of epimerization during aryl glycinamide formation.^[6] The process relies on a chiral Brønsted acid organocatalyst and KI/UHP, which are less hazardous than the coupling agents used in other methods.^{[6][7]} For instance, an N-methyl amide was formed in 67% yield using UmAS conditions.^[6]

Visualizing the Synthesis Strategies



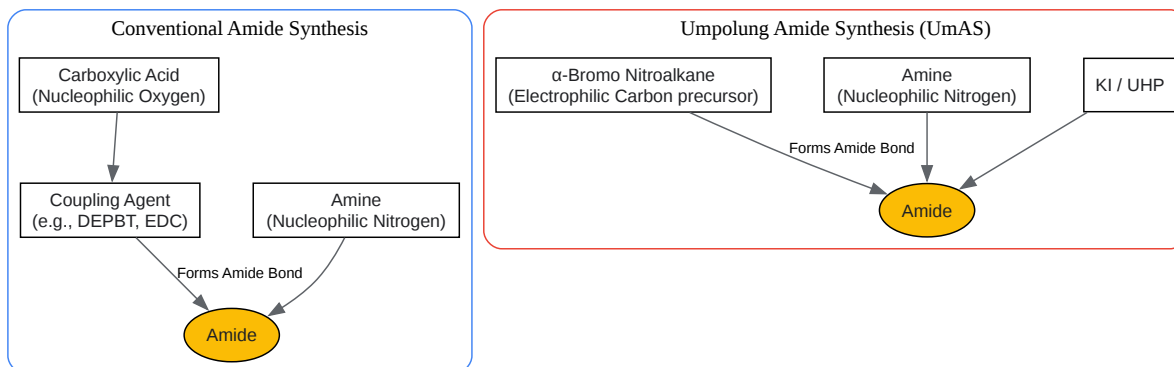
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Caption: A high-level comparison of the three main chemical synthesis strategies for **Feglymycin**.



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Caption: A simplified workflow for micro-flow assisted amide bond formation in **Feglymycin** synthesis.



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Caption: A conceptual comparison of conventional amide synthesis and Umpolung Amide Synthesis (UmAS).

Biosynthesis of Feglymycin

In its natural environment, **Feglymycin** is produced by *Streptomyces* sp. DSM 11171.[8][9] The biosynthesis is carried out by a 13-module nonribosomal peptide synthetase (NRPS) system.[8][9] This enzymatic machinery assembles the peptide chain in a linear fashion, incorporating the non-proteinogenic amino acids.[8] Understanding the biosynthetic pathway could open up possibilities for chemoenzymatic or fully biological production methods in the future.

Conclusion

The synthesis of **Feglymycin** has evolved significantly since its first total synthesis. The initial convergent approach by Süssmuth and coworkers established a foundational route to this complex molecule. The subsequent development of a linear/convergent hybrid strategy by Fuse and colleagues, leveraging micro-flow technology, demonstrated a method to overcome the challenge of racemization in a more linear fashion, which is beneficial for creating analogues. The most recent Umpolung Amide Synthesis approach offers a greener and more

efficient alternative by reducing the reliance on hazardous coupling reagents. Each of these strategies provides valuable tools for accessing **Feglymycin** and its derivatives for further research and drug development. The choice of strategy will depend on the specific goals of the research, such as the need for large quantities of the natural product, the desire to create a library of analogues, or the importance of sustainable chemical practices.

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